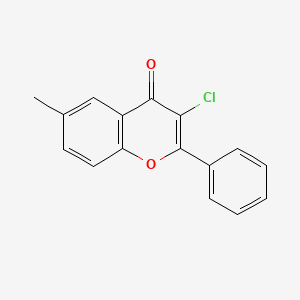![molecular formula C13H9BrN2 B15064487 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 3-position and a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition–elimination mechanism, where the NH2-group of the starting aminopyrazole reacts with the electrophilic carbon atoms of the biselectrophilic compound . The regioselectivity of the reaction can be controlled using appropriate leaving groups and reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development due to its unique structural features.
Materials Science: It is used in the development of fluorescent materials and chemosensors.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, it has been shown to interact with cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group
Propriétés
Formule moléculaire |
C13H9BrN2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
3-bromo-5-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-15-16-7-6-11(8-13(12)16)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
ZUPUNVCVCLXJPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=NN3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


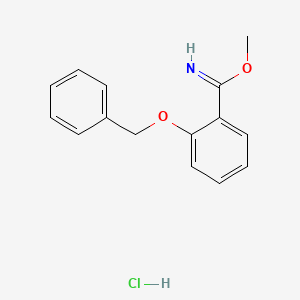

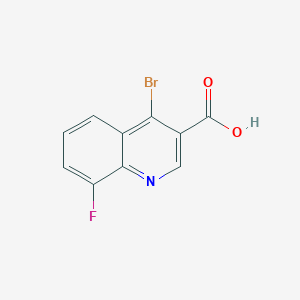

![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B15064428.png)
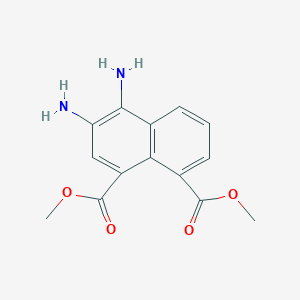
![2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B15064442.png)
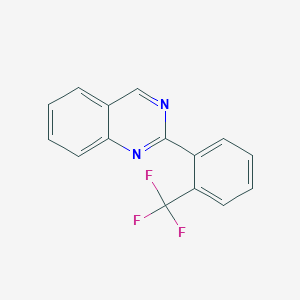
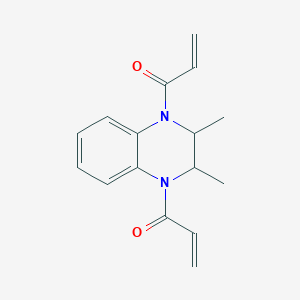
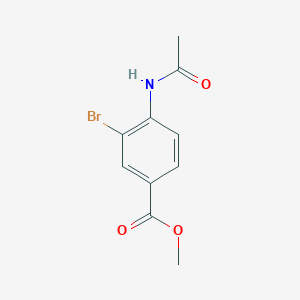
![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)


